N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-22-19(12-25-13)16-4-6-18(7-5-16)26(23,24)21-10-14-8-17(11-20-9-14)15-2-3-15/h4-9,11-12,15,21H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEOKDOQVCVJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings related to the biological activity of this compound, supported by relevant case studies and data.
Chemical Structure and Properties
The compound's structure features a benzenesulfonamide core, which is known for its diverse pharmacological properties. The presence of both a cyclopropylpyridine and a methyloxazole moiety enhances its potential for biological activity.
Biological Activity Overview
Research indicates that sulfonamides, including derivatives like this compound, exhibit a range of biological activities:
- Anti-inflammatory Activity :
-
Antimicrobial Activity :
- The compound's effectiveness against bacterial strains has been investigated, with derivatives showing promising results. For example, studies have reported minimum inhibitory concentrations (MIC) against common pathogens such as E. coli and S. aureus, indicating potential as an antimicrobial agent .
- Antioxidant Activity :
Case Study 1: Anti-inflammatory Effects
In a study evaluating various benzenesulfonamide derivatives, compounds exhibited substantial inhibition of carrageenan-induced edema in rat models. For instance:
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several benzenesulfonamide derivatives revealed:
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
These findings suggest that the structural modifications in sulfonamides can lead to enhanced antimicrobial properties .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism. The sulfonamide group is known for its competitive inhibition against bacterial dihydropteroate synthase, which is critical for folate synthesis .
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, exhibit promising anticancer properties. These compounds have been shown to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. A study demonstrated that specific sulfonamides could preferentially inhibit tumor-associated isoforms such as hCA IX and XII, suggesting their potential as targeted cancer therapies .
Carbonic Anhydrase Inhibition
The compound's structure suggests it may act as an inhibitor of carbonic anhydrases, enzymes that facilitate the reversible hydration of carbon dioxide. This inhibition can lead to reduced tumor acidity and hinder cancer cell proliferation. In vitro studies have reported significant inhibition constants for certain sulfonamide derivatives against various CA isoforms, indicating their potential for therapeutic use in conditions like glaucoma and epilepsy, where CA inhibition is beneficial .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of various sulfonamide derivatives against different cancer cell lines. For instance, compounds exhibiting low nanomolar inhibition constants were identified as potent inhibitors against hCA II, a cytosolic isoform relevant in cancer biology . These studies provide a strong foundation for further development and optimization of this compound as a therapeutic agent.
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship studies highlight how modifications to the sulfonamide core can enhance binding affinity and selectivity for target enzymes. For example, variations in the substituents on the benzenesulfonamide scaffold have been correlated with changes in inhibitory potency against specific CA isoforms . Such insights are crucial for designing more effective derivatives with improved pharmacological profiles.
Data Summary Table
| Application Area | Mechanism of Action | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibition of carbonic anhydrases | Significant inhibition against hCA IX and XII |
| Carbonic Anhydrase Inhibition | Alters tumor microenvironment pH | Low nanomolar inhibition constants reported |
| Structure-Activity Relationship | Modifications enhance binding affinity | Correlation between structure and potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with structurally related benzenesulfonamide derivatives from the evidence:
Key Observations:
Substituent Effects :
- The cyclopropylpyridine group in the target compound may improve metabolic stability compared to the fluorophenyl chromenyl group in Example 53 (), which increases lipophilicity but risks oxidative metabolism .
- The 2-methyloxazole substituent likely enhances π-π stacking interactions in binding pockets, similar to the pyrazolo-pyrimidine group in Example 53, which contributes to planar aromatic interactions .
Physical Properties :
- Melting points for benzenesulfonamides correlate with molecular symmetry and intermolecular forces. The target compound’s melting point is expected to fall between 150–200°C, aligning with analogs in and .
Characterization :
- Structural confirmation would rely on ¹H/¹³C NMR and ESI-MS, as demonstrated for similar compounds in and . X-ray crystallography (via SHELX/ORTEP tools) could resolve stereochemistry if needed .
Preparation Methods
Oxazole Ring Formation
The 2-methyloxazole moiety is typically constructed via the Robinson-Gabriel synthesis , involving cyclodehydration of a β-ketoamide. For the 4-substituted benzene derivative:
Sulfonation and Chlorination
- Sulfonation : Treating the benzoic acid derivative with chlorosulfonic acid introduces the sulfonic acid group at the para position.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxazole formation | POCl₃, 110°C, 4h | 72% | |
| Sulfonation | ClSO₃H, 0°C, 2h | 85% | |
| Chlorination | PCl₅, reflux, 1h | 90% |
Synthesis of (5-Cyclopropylpyridin-3-yl)Methylamine
Cyclopropanation of Pyridine
The cyclopropyl group is introduced via cross-coupling or Simmons-Smith reaction :
- 5-Bromo-3-pyridinemethanol is treated with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
- Reduction of the methanol group to methylamine using Curtius rearrangement (DPPA, triethylamine, t-butanol).
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 68% | |
| Curtius rearrangement | DPPA, Et₃N, 24h | 55% |
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride and amine:
- React 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with (5-cyclopropylpyridin-3-yl)methylamine in anhydrous THF, using triethylamine as a base.
- Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Insights :
- Excess amine (1.2 eq) improves yield by mitigating hydrolysis of the sulfonyl chloride.
- Low temperatures (0–5°C) reduce side reactions.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction time | 6h | |
| Yield | 78% | |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes
Late-Stage Cyclopropanation
Introduce the cyclopropyl group after sulfonamide formation:
- Couple 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with 5-ethynylpyridin-3-yl)methylamine .
- Perform a cyclopropanation using diethylzinc and diiodomethane (Simmons-Smith conditions).
Advantage : Avoids sensitive pyridine-boronic acid intermediates.
Challenge : Lower regioselectivity (45% yield).
Oxazole Ring Construction on Preformed Sulfonamide
- Synthesize 4-aminobenzenesulfonamide derivative.
- Form oxazole via Hantzsch synthesis using ethyl acetoacetate and bromine.
Drawback : Multiple protection/deprotection steps reduce overall yield (32%).
Characterization and Validation
Critical analytical data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.23 (d, J=8.4 Hz, 2H, benzene-H), 7.95 (s, 1H, oxazole-H), 4.45 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.45–1.39 (m, 1H, cyclopropane-H).
- LC-MS : m/z 386.1 [M+H]⁺.
Industrial and Regulatory Considerations
- Scale-Up Challenges :
- Regulatory Status : No prior therapeutic claims found in public databases; patent activity suggests potential as a kinase inhibitor.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis of structurally analogous sulfonamide derivatives (e.g., ) involves multi-step protocols with controlled temperatures (e.g., 0–60°C), inert atmospheres (N₂/Ar), and catalysts like Pd or Cu for coupling reactions. For example, the introduction of cyclopropyl groups to pyridine rings may require Suzuki-Miyaura cross-coupling under anhydrous conditions . Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Yield optimization often involves adjusting stoichiometric ratios of reagents (e.g., 1.2–2.0 equivalents) and solvent selection (DMF, THF, or dichloromethane) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (in deuterated DMSO or CDCl₃) to identify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. For example, and highlight the use of ESI-MS or MALDI-TOF for precise mass determination. Elemental analysis (C, H, N, S) further validates purity .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Initial screening can involve enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts (IC₅₀ determination) or cell viability assays (MTT/XTT) for cytotoxicity profiling (). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are critical for validating activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) is the gold standard for determining bond angles, torsional conformations, and non-covalent interactions (e.g., π-π stacking in aromatic systems). Data refinement using ORTEP-III ( ) visualizes thermal ellipsoids and validates hydrogen-bonding networks. For example, the oxazole and pyridine rings’ coplanarity can be confirmed via dihedral angle analysis .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR or MS adducts)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or residual solvents. Variable-temperature NMR (25–80°C) can resolve splitting caused by slow conformational exchange (). For MS adducts (e.g., Na⁺/K⁺), isotopic pattern analysis and collision-induced dissociation (CID) in MS/MS differentiate true molecular ions from artifacts .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer : SAR studies require systematic derivatization (e.g., modifying the cyclopropyl group or oxazole methyl substituent) and comparative bioassays. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding modes to targets like kinases or GPCRs. For example, highlights substituent effects on sulfonamide bioactivity via IC₅₀ shifts in enzyme assays .
Q. How can researchers resolve low yields in late-stage functionalization (e.g., sulfonamide coupling or oxazole ring formation)?
- Methodological Answer : Late-stage challenges often stem from steric hindrance or electron-deficient intermediates. Microwave-assisted synthesis (100–150°C, 10–30 min) improves reaction efficiency for stubborn steps (). Alternatively, flow chemistry with immobilized catalysts (e.g., Pd/C) enhances reproducibility in coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
